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molecular formula H2NO3P-2 B1195095 Phosphoramidate CAS No. 22638-09-1

Phosphoramidate

Cat. No. B1195095
M. Wt: 94.995 g/mol
InChI Key: PTMHPRAIXMAOOB-UHFFFAOYSA-L
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Patent
US04493931

Procedure details

A solution containing 3.42 g. (0.01 mol) diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate in 50 ml. diisopropyl ether saturated with hydrogen chloride is stirred overnight at ambient temperature. The crystals formed are filtered off and washed with diisopropyl ether. After drying, there is obtained 1.45 g. (yield: 60%, referred to the phosphoramidate used) of the desired product in the form of silverygrey flakes; m.p. 220° C. (decomposition)
Name
diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][CH2:8][NH:9]P(=O)(OCC)OCC)=[CH:4][CH:3]=1.C(OC(C)C)(C)C.[ClH:25].P(N)(=O)([O-])[O-]>>[ClH:25].[Br:1][C:2]1[S:6][C:5]([CH2:7][CH2:8][NH2:9])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate
Quantity
0.01 mol
Type
reactant
Smiles
BrC1=CC=C(S1)CCNP(OCC)(OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A solution containing 3.42 g
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
there is obtained 1.45 g

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=CC=C(S1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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